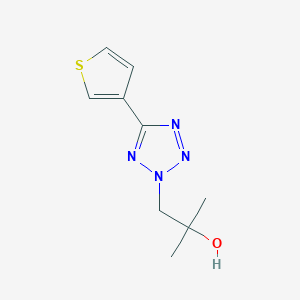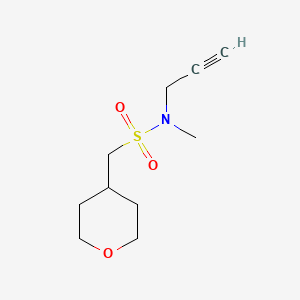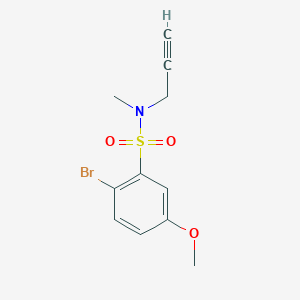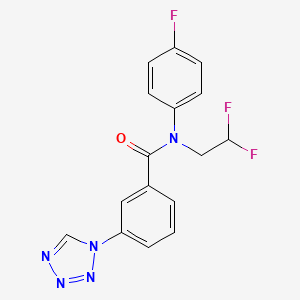
4-(4-Fluoro-2-methylphenyl)phenethyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Fluoro-2-methylphenyl)phenethyl alcohol is an organic compound with the molecular formula C15H15FO It is a derivative of phenethyl alcohol, where the phenyl ring is substituted with a fluoro group at the 4-position and a methyl group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-methylphenyl)phenethyl alcohol typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-methylbenzaldehyde and phenethyl alcohol.
Grignard Reaction: The 4-fluoro-2-methylbenzaldehyde is reacted with phenethyl magnesium bromide (a Grignard reagent) to form the corresponding alcohol.
Reaction Conditions: The reaction is carried out in an anhydrous ether solvent under an inert atmosphere, typically at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Fluoro-2-methylphenyl)phenethyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The fluoro and methyl groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-(4-Fluoro-2-methylphenyl)acetophenone or 4-(4-Fluoro-2-methylphenyl)benzoic acid.
Reduction: Formation of 4-(4-Fluoro-2-methylphenyl)ethane.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
4-(4-Fluoro-2-methylphenyl)phenethyl alcohol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential use in pharmaceutical formulations and drug development.
Industry: Utilized in the production of agrochemicals and dyestuffs.
Mécanisme D'action
The mechanism of action of 4-(4-Fluoro-2-methylphenyl)phenethyl alcohol involves its interaction with specific molecular targets. The fluoro and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity towards enzymes or receptors. The alcohol group can participate in hydrogen bonding, further affecting its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Fluoro-2-methylphenol
- 4-Methoxyphenethyl alcohol
- 4-(2-Iodoethyl)phenol
Uniqueness
4-(4-Fluoro-2-methylphenyl)phenethyl alcohol is unique due to the presence of both fluoro and methyl substituents on the phenyl ring, which can significantly alter its chemical and biological properties compared to other phenethyl alcohol derivatives
Propriétés
IUPAC Name |
2-[4-(4-fluoro-2-methylphenyl)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FO/c1-11-10-14(16)6-7-15(11)13-4-2-12(3-5-13)8-9-17/h2-7,10,17H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZFZDZMIKKJBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(2-Chloro-5-methoxyphenyl)methyl]-6-methylpyridazin-3-one](/img/structure/B7678283.png)
![N-[1-(2-methylfuro[3,2-c]pyridin-4-yl)piperidin-3-yl]methanesulfonamide](/img/structure/B7678289.png)
![N,2-dimethyl-5-[[2-(6-methylpyridin-3-yl)acetyl]amino]-N-propan-2-ylbenzamide](/img/structure/B7678296.png)
![5-methyl-N-[2-(2-oxo-1,3-benzoxazol-3-yl)ethyl]-1,4-thiazepane-4-carboxamide](/img/structure/B7678305.png)
![N-ethyl-3-[[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]methylamino]pyrrolidine-1-carboxamide](/img/structure/B7678306.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2,2-dimethylpyrrolidine-1-carboxamide](/img/structure/B7678323.png)
![3-(methoxymethyl)-N-[(1-pyridin-2-ylcyclopropyl)methyl]benzenesulfonamide](/img/structure/B7678329.png)
![2-(4-Methylanilino)-1-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]ethanone](/img/structure/B7678333.png)



![1-[1-[2-(3-Chlorophenyl)propyl]piperidin-4-yl]imidazolidin-2-one](/img/structure/B7678374.png)
![2-[3-(2-Cyclopentylethoxy)phenyl]acetamide](/img/structure/B7678380.png)
